N-(5-acetamido-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
“N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester”, has a linear formula of C14H20N2O4 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester”, include a molecular weight of 280.326 .Scientific Research Applications
Synthesis and Cytotoxicity Studies
- Research on the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, including N-(5-acetamido-2-methoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide, highlighted their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests a role in cancer research and therapy development (Hassan, Hafez, & Osman, 2014).
Antimicrobial Applications
- Another study demonstrated the effectiveness of various pyridazine derivatives, including the specific compound , in exerting antimicrobial effects on pathogenic bacteria, indicating its potential use in the development of new antimicrobial agents (Horie, 1963).
Synthesis of Novel Derivatives and Antimicrobial Evaluation
- A study involving the synthesis of novel thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, which includes the synthesis of 5-amino pyrazole derivatives, showed that these compounds exhibited promising antimicrobial activities. This finding underscores the potential of N-(5-acetamido-2-methoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide in developing new antimicrobial treatments (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Potential in Bioactive Molecule Development
- Research on the synthesis and antioxidant studies of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides indicates that the core structure, similar to N-(5-acetamido-2-methoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide, could be a useful template for the development of potent biologically active compounds, including antioxidants (Ahmad et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-8(19)15-9-3-5-12(22-2)11(7-9)16-14(21)10-4-6-13(20)18-17-10/h3-7H,1-2H3,(H,15,19)(H,16,21)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUNPOFBCCSXPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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